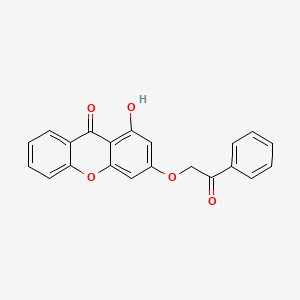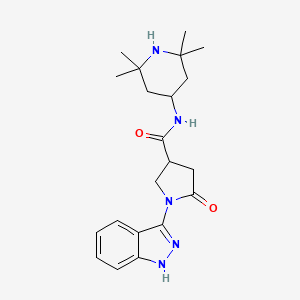![molecular formula C11H16ClN3 B12185699 1-Piperazinamine, 4-[(4-chlorophenyl)methyl]- CAS No. 3979-68-8](/img/structure/B12185699.png)
1-Piperazinamine, 4-[(4-chlorophenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinamine, 4-[(4-chlorophenyl)methyl]- is a chemical compound with the molecular formula C11H15ClN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a 4-chlorophenyl group attached to the piperazine ring, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 1-Piperazinamine, 4-[(4-chlorophenyl)methyl]- typically involves the reaction of piperazine with 4-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like tetrahydrofuran (THF). The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain a pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Piperazinamine, 4-[(4-chlorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperazine derivatives .
Scientific Research Applications
1-Piperazinamine, 4-[(4-chlorophenyl)methyl]- has a wide range of scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, the compound is used to study the interactions of piperazine derivatives with biological targets such as enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships of piperazine-based drugs.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being investigated for its potential use in the treatment of neurological disorders, infections, and cancer.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Piperazinamine, 4-[(4-chlorophenyl)methyl]- involves its interaction with specific molecular targets in the body. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neuronal signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
1-Piperazinamine, 4-[(4-chlorophenyl)methyl]- can be compared with other similar compounds, such as:
1-Piperazinamine, 4-[(4-methylphenyl)methyl]-: This compound has a methyl group instead of a chlorine atom in the phenyl ring, which can lead to differences in chemical reactivity and biological activity.
1-Piperazinamine, 4-[(4-fluorophenyl)methyl]-: The presence of a fluorine atom can enhance the compound’s stability and alter its interaction with biological targets.
1-Piperazinamine, 4-[(4-bromophenyl)methyl]-:
The uniqueness of 1-Piperazinamine, 4-[(4-chlorophenyl)methyl]- lies in its specific chemical structure, which imparts distinct properties and makes it suitable for various scientific and industrial applications .
Properties
CAS No. |
3979-68-8 |
|---|---|
Molecular Formula |
C11H16ClN3 |
Molecular Weight |
225.72 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]piperazin-1-amine |
InChI |
InChI=1S/C11H16ClN3/c12-11-3-1-10(2-4-11)9-14-5-7-15(13)8-6-14/h1-4H,5-9,13H2 |
InChI Key |
XRXJSCMDGKNGSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B12185621.png)
![4-{[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}butanoic acid](/img/structure/B12185624.png)

![5-[(1H-indol-3-yl)methyl]-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B12185632.png)
![[(4-Propoxyphenyl)sulfonyl]-2-pyridylamine](/img/structure/B12185636.png)
![3-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B12185643.png)
![N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B12185647.png)

![methyl 4,5-dimethoxy-2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate](/img/structure/B12185665.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]pentanamide](/img/structure/B12185672.png)

![N-[4-(propan-2-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12185688.png)

![N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2-phenoxyacetamide](/img/structure/B12185705.png)
